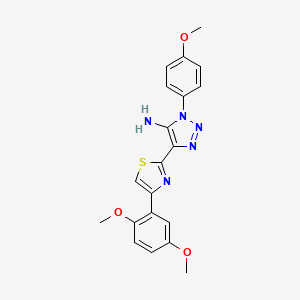

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-26-13-6-4-12(5-7-13)25-19(21)18(23-24-25)20-22-16(11-29-20)15-10-14(27-2)8-9-17(15)28-3/h4-11H,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQULZVLINNNVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the thiazole and triazole rings, along with methoxy substituents, enhances its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C19H20N4O3S |

| Molecular Weight | 384.45 g/mol |

| Structural Features | Thiazole ring, triazole ring, methoxy groups |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions that are critical in various biological processes:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

- Receptor Modulation : The compound has shown potential as a modulator of various receptors linked to inflammatory responses and other physiological processes.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that it may possess significant anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains.

- Anti-inflammatory Properties : Its potential to modulate inflammatory pathways suggests applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Anticancer Studies : A study demonstrated that triazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to the compound showed IC50 values ranging from 10 to 50 µM against breast cancer cells .

- Antimicrobial Testing : In vitro testing revealed that certain triazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of conventional antibiotics .

- Inflammatory Response Modulation : Research indicated that triazole compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory conditions .

Comparative Analysis of Triazole Derivatives

To further understand the biological activity of this compound, a comparative analysis with other known triazole derivatives is presented below:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| 4-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-1H-triazole | Anticancer (breast cancer) | IC50 ~ 30 µM |

| 1-(4-Methoxyphenyl)-3-(triazolyl)benzamide | Antimicrobial (MRSA) | MIC ~ 0.5 µg/mL |

| 5-Amino-1H-triazole derivatives | Anti-inflammatory | IC50 ~ 25 µM |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazole and triazole rings exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

Studies have utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing promising antibacterial effects.

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (lung cancer) | 6.75 ± 0.19 |

| HCC827 (lung cancer) | 6.26 ± 0.33 |

| NCI-H358 (lung cancer) | 6.48 ± 0.11 |

These values indicate effective cytotoxicity against cancer cells while displaying lower toxicity towards normal cells.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : Reacting appropriate phenolic compounds with thioamide under acidic conditions.

- Triazole Formation : Utilizing click chemistry methods to form the triazole linkage.

- Coupling Reaction : Final coupling with other aromatic amines to yield the desired product.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in drug development:

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives containing thiazole rings showed potent activity against resistant bacterial strains.

- Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines, emphasizing their potential as therapeutic agents.

- Mechanistic Insights : Research into the mechanism of action revealed that the compound might interfere with specific signaling pathways critical for tumor growth and survival.

Chemical Reactions Analysis

Click Chemistry for Triazole Formation

The 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

-

Reagents : A propargyl-substituted thiazole precursor reacts with 4-methoxyphenyl azide under Cu(I) catalysis.

-

Conditions :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 3–15 hours | |

| Optimal pH | Neutral to slightly basic | |

| Byproduct Management | Recrystallization (ethanol) |

Suzuki-Miyaura Cross-Coupling

The thiazole moiety can undergo palladium-catalyzed coupling with arylboronic acids to introduce substituents:

-

Conditions :

Comparative Yields with Boronic Acids:

| Boronic Acid Substituent | Yield (%) | Notes | Source |

|---|---|---|---|

| 4-Trifluoromethylphenyl | 91 | Electron-withdrawing | |

| 4-Methoxyphenyl | 87 | Electron-donating | |

| 2-Naphthyl | 82 | Sterically demanding |

Amine Reactivity

The primary amine at position 5 participates in:

-

Acylation : Forms amides with acyl chlorides (e.g., trifluoroacetic anhydride) .

-

Schiff Base Formation : Reacts with aldehydes under mild acidic conditions .

Methoxy Group Demethylation

Controlled demethylation of methoxy groups using BBr₃ in DCM yields phenolic derivatives, enhancing solubility for biological assays.

Acid/Base Behavior

-

pKa : The triazole amine has an estimated pKa of ~6.5, enabling protonation/deprotonation in physiological pH ranges.

-

Salt Formation : Reacts with HCl or citric acid to form water-soluble salts for pharmaceutical formulations.

Photochemical Reactions

The thiazole-triazole system undergoes UV-induced [2+2] cycloaddition in the presence of maleimides, forming bridged bicyclic derivatives (studied for drug delivery applications) .

Catalytic Hydrogenation

Selective reduction of the thiazole ring is achievable:

-

Conditions : H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C.

-

Outcome : Thiazoline derivative with retained triazole integrity .

Metal Coordination

The nitrogen-rich structure acts as a polydentate ligand:

| Metal Ion | Coordination Site | Application | Source |

|---|---|---|---|

| Cu(II) | Triazole N3, thiazole S | Antimicrobial agents | |

| Pt(II) | Triazole N2, amine N | Anticancer complexes |

Reaction Optimization Strategies

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cycloadditions but require rigorous drying .

-

Catalyst Screening : CuI outperforms CuSO₄ in moisture-sensitive reactions .

-

Temperature Control : Higher temperatures (≥100°C) promote side reactions in Suzuki couplings .

This compound’s reactivity is leveraged in medicinal chemistry for structural diversification, with documented applications in antimicrobial and anticancer agent development . Further studies on its regioselective modifications are warranted to expand its synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.